molecular formula C5H8N4O2 B15260540 Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B15260540
M. Wt: 156.14 g/mol
InChI Key: VYPOLPMCNPEJQC-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of methyl bromoacetate with 4-amino-1,2,3-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as copper(I) iodide can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis . The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(4-aminotriazol-2-yl)acetate

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)3-9-7-2-4(6)8-9/h2H,3H2,1H3,(H2,6,8)

InChI Key

VYPOLPMCNPEJQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=CC(=N1)N

Origin of Product

United States

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